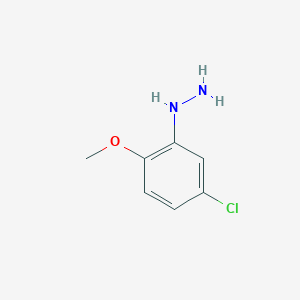
(5-Chloro-2-méthoxyphényl)hydrazine
Vue d'ensemble
Description
(5-Chloro-2-methoxyphenyl)hydrazine, or 5-Cl-2-MePhH, is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a molecular weight of 191.6 g/mol and a melting point of 80-81°C. 5-Cl-2-MePhH is a versatile compound that is used in a variety of laboratory experiments due to its unique properties and its ability to react with a wide range of other compounds.
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
“(5-Chloro-2-méthoxyphényl)hydrazine” a été trouvé pour avoir des activités antileishmaniennes et antimalariennes puissantes . Dans une étude, des dérivés de pyrazole couplés à l’hydrazine ont été synthétisés et évalués contre un isolat clinique de Leishmania aethiopica et des souris infectées par Plasmodium berghei . Les résultats ont révélé que ces dérivés présentaient une activité antipromastigote supérieure .
Activités antimicrobiennes
Les dérivés de l’hydrazine, y compris “this compound”, ont été trouvés pour jouer un rôle important en tant qu’agents antimicrobiens . Ils ont été utilisés dans la synthèse de complexes qui présentent des propriétés antimicrobiennes .
Activités antioxydantes
Les complexes synthétisés à l’aide de dérivés de l’hydrazine présentent également des activités antioxydantes . Ces propriétés les rendent utiles dans diverses applications de recherche scientifique .
Activités antibiotiques
“this compound” et ses dérivés ont été trouvés pour avoir des propriétés antibiotiques . Cela les rend précieux dans le développement de nouveaux médicaments antibiotiques .
Activités anticancéreuses
Les dérivés de l’hydrazine ont été trouvés pour avoir des propriétés anticancéreuses . Ils ont été utilisés dans la synthèse de complexes qui présentent des activités anticancéreuses .
Activités analgésiques, antipyrétiques et antirhumatismales
Les dérivés de la pyrazoline et autres hétérocycles apparentés, qui peuvent être synthétisés à l’aide de “this compound”, ont été trouvés pour présenter une gamme d’activités biologiques, telles que des activités analgésiques, antipyrétiques et antirhumatismales .
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVUKFDXCAPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328290 | |
| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202823-24-3 | |
| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202823-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
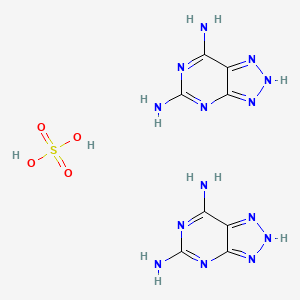

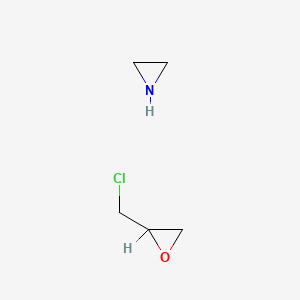

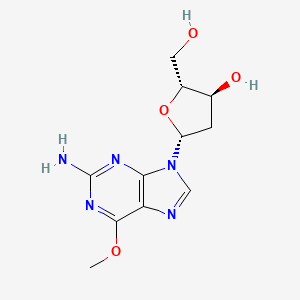

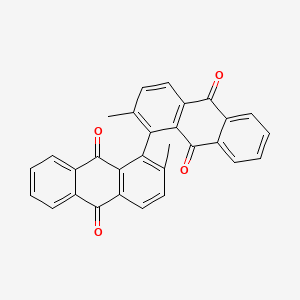
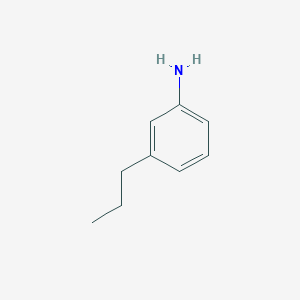

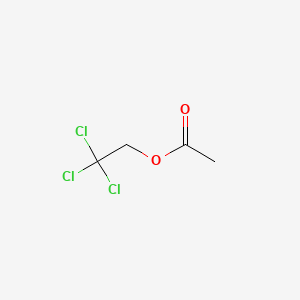
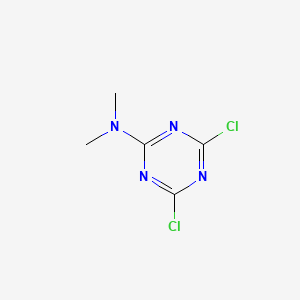


![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)
